molecular formula C11H12FN3 B2638610 [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine CAS No. 1096895-03-2

[5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Cat. No.: B2638610
CAS No.: 1096895-03-2
M. Wt: 205.236
InChI Key: ZNFIKDPSPZVNOM-UHFFFAOYSA-N
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Description

[5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated phenyl ring linked to a 2-methylimidazole moiety via a methanamine linker, makes it a valuable building block for the development of novel bioactive molecules. Research indicates that compounds containing the 2-methyl-1H-imidazole group have demonstrated potent inhibitory activity against various therapeutic targets . Specifically, such structures have been explored as orally active inhibitors of enzymes like 5-lipoxygenase (5-LO), which is a key target in inflammatory pathways . Furthermore, the imidazole ring is a known pharmacophore in drugs targeting viral enzymes, including HIV integrase . The presence of the fluorine atom can enhance a compound's metabolic stability, membrane permeability, and overall bioavailability, making this scaffold particularly useful for optimizing the pharmacokinetic and toxicological profiles of lead compounds . Researchers can utilize [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine as a versatile intermediate in the synthesis of more complex molecules for applications in oncology, immunology, and antiviral research.

Properties

IUPAC Name

[5-fluoro-2-(2-methylimidazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-14-4-5-15(8)11-3-2-10(12)6-9(11)7-13/h2-6H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFIKDPSPZVNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles for Substitution: Amines, thiols, alcohols

Major Products

    Oxidation: Formation of imidazole N-oxides

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with various enzymes, making it a valuable tool for studying enzyme mechanisms .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Imidazole derivatives have shown promise in treating various conditions, including infections and cancer .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) Substituent Position (Phenyl) Functional Group Notable Features Reference
[5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine 219.24* 5-fluoro, 2-imidazole Primary amine (-CH₂NH₂) Ortho-substituted imidazole; discontinued
[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine 219.24* 4-imidazole Primary amine Para-substituted imidazole; hydrate form
(2-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol 204.23* 2-imidazole Alcohol (-CH₂OH) Alcohol analog; lower polarity
[5-Fluoro-2-(trifluoromethoxy)phenyl]methanamine 209.14 5-fluoro, 2-OCF₃ Primary amine Trifluoromethoxy group; higher lipophilicity
(3-(5-Iodo-2-methyl-1H-imidazol-1-yl)phenyl)methanamine (Compound 57) 345.17* 3-imidazole, 5-iodo Primary amine Iodinated derivative; potential radioligand

*Calculated based on molecular formula.

Key Observations:
  • Functional Group Substitution: The alcohol analog (methanol derivative) lacks the amine’s basicity, reducing solubility in aqueous media but increasing hydrophobicity .
  • Halogenation Effects : The trifluoromethoxy analog ([5-fluoro-2-(trifluoromethoxy)phenyl]methanamine) exhibits enhanced electron-withdrawing effects and metabolic resistance compared to the imidazole-containing compound . Iodinated derivatives (e.g., Compound 57) may serve as intermediates for radiolabeling or heavy-atom crystallography .

Biological Activity

[5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

  • Molecular Formula : C₁₀H₁₀FN₃
  • SMILES : CC1=NC=CN1C2=C(C=C(C=C2)F)N
  • InChIKey : LBBDPBFLKPKIJG-UHFFFAOYSA-N

The biological activity of [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine may involve several mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that compounds with similar structures can inhibit the growth of various cancer cell lines, suggesting potential anticancer properties.
  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells.
  • Cell Cycle Arrest : Research has shown that related compounds can induce cell cycle arrest at various phases, contributing to their anticancer efficacy.

Cytotoxicity Assessments

A series of studies have evaluated the cytotoxic effects of [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine against several cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

Cell LineIC₅₀ (µM)Mechanism of Action
HCT-1164.5Induction of apoptosis
MCF-75.0G0/G1 phase arrest
HeLa6.0G2/M phase arrest

Case Studies

Research has highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine:

  • A study demonstrated that modifications to the imidazole ring significantly influenced the compound's ability to inhibit cancer cell growth, indicating that specific structural features are critical for biological activity .

Q & A

Q. Q: What are the common synthetic routes for [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine?

A: The compound can be synthesized via catalytic reduction of a precursor amide. For example, a related benzamide derivative was reduced using a potassium-based abnormal NHC catalyst and HBPin (pinacolborane) in dry toluene, yielding the corresponding methanamine hydrochloride . Alternatively, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) may be employed to introduce the imidazole moiety to a fluorinated phenyl scaffold, followed by functional group transformations to generate the primary amine .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized for stereoselective synthesis of this compound?

A: Stereochemical control may involve chiral catalysts or auxiliaries. For cyclopropylmethanamine analogs, chiral resolution was achieved using RegisPack columns, with reaction parameters (temperature, solvent polarity, and catalyst loading) fine-tuned to enhance enantiomeric excess (>99%) . Kinetic studies and density functional theory (DFT) calculations can further guide optimization of stereoselective steps.

Basic Characterization

Q. Q: Which analytical techniques are critical for characterizing this compound?

A: Key methods include:

  • NMR spectroscopy : To confirm the structure (e.g., 1^1H and 13^13C NMR for imidazole proton environments and fluorine coupling patterns) .
  • X-ray crystallography : SHELX software is widely used for solving crystal structures, particularly for verifying substituent positions and hydrogen bonding networks .
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation .

Advanced Characterization

Q. Q: How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed?

A: SHELXL is robust for refining twinned or low-resolution data. Strategies include iterative refinement of occupancy factors, anisotropic displacement parameters, and incorporation of restraints for disordered regions. For macromolecular analogs, SHELXPRO interfaces enable handling of complex crystallographic data .

Bioactivity Assessment

Q. Q: What assays are suitable for evaluating its antimicrobial potential?

A: Trifluoromethyl-substituted benzylamine derivatives have shown activity against Candida albicans and Aspergillus niger via broth microdilution (MIC assays). Similar protocols can be adapted, with structural modifications (e.g., imidazole substitution) to enhance target binding .

Pharmacokinetic Profiling

Q. Q: How can solubility and lipophilicity be experimentally determined?

A:

  • Water solubility : Shake-flask method with HPLC quantification .
  • LogP : Reverse-phase HPLC using a calibrated octanol-water partition system. For computational estimates, ClogP software accounts for fluorine and imidazole contributions .

Mechanistic Studies

Q. Q: What methods elucidate the catalytic mechanism in its synthesis?

A: For reductions involving NHC-potassium complexes, kinetic isotope effect (KIE) studies and in-situ FTIR monitoring can track intermediate formation. DFT calculations (e.g., Gaussian 09) model transition states to confirm hydride transfer pathways .

Data Contradictions

Q. Q: How to resolve discrepancies in reported synthetic yields?

A: Compare reaction parameters (catalyst loading, solvent, temperature). For instance, Pd-catalyzed couplings may vary due to ligand choice (e.g., PPh3_3 vs. XPhos) or moisture sensitivity. Reproduce reactions under inert atmospheres and characterize byproducts via LC-MS to identify competing pathways .

Computational Modeling

Q. Q: How to design docking studies for target identification?

A: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., serotonin receptors). The imidazole ring’s nitrogen atoms and fluorine’s electronegativity are critical for hydrogen bonding and hydrophobic interactions. Validate predictions with mutagenesis assays .

Impurity Analysis

Q. Q: What strategies ensure purity in final products?

A:

  • HPLC-MS : Detect trace impurities (<0.1%) using C18 columns and gradient elution.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data .
  • NMR spiking : Add authentic samples to identify unknown peaks in crude mixtures .

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